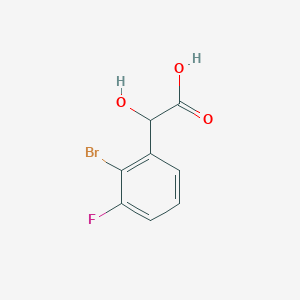
2-(4-Propylphenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylphenyl)azepane is an organic compound with the molecular formula C15H23N It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the hydrogenolysis of intermediate compounds to yield the desired azepane .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound for research purposes, ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Propylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated azepanes.
Applications De Recherche Scientifique
2-(4-Propylphenyl)azepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Propylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Azepane: A seven-membered ring compound with the formula (CH2)6NH.
Oxepane: A seven-membered ring compound containing an oxygen atom.
Silepane: A seven-membered ring compound containing a silicon atom.
Phosphepane: A seven-membered ring compound containing a phosphorus atom.
Thiepane: A seven-membered ring compound containing a sulfur atom.
Uniqueness: 2-(4-Propylphenyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H23N |
|---|---|
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
2-(4-propylphenyl)azepane |
InChI |
InChI=1S/C15H23N/c1-2-6-13-8-10-14(11-9-13)15-7-4-3-5-12-16-15/h8-11,15-16H,2-7,12H2,1H3 |
Clé InChI |
VIBDKWSUYFPCQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)



![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)

![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)





